![molecular formula C29H31NO4 B2481394 Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- CAS No. 401916-49-2](/img/no-structure.png)

Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

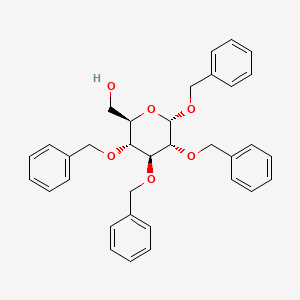

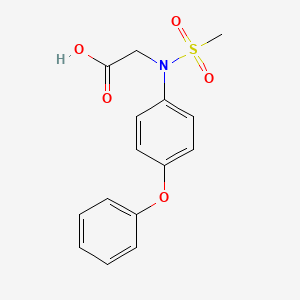

This compound, also known by its CAS number 1233495-02-7, is a complex organic molecule . It is part of the benzenebutanoic acid family and has additional functional groups such as a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) group .

Molecular Structure Analysis

The molecular formula of this compound is C29H31NO5, and it has a molecular weight of 473.56 . The molecule includes a benzene ring, a butanoic acid group, a tert-butyl group, and a fluorenylmethoxycarbonyl (Fmoc) group .Physical And Chemical Properties Analysis

This compound has a solubility of 1.7E -4 g/L at 25 ºC and a density of 1.203±0.06 g/cm3 at 20 ºC 760 Torr . Other physical and chemical properties like melting point, boiling point were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Synthesis Applications

- Benzenebutanoic acid derivatives, like those mentioned in the query, are utilized in various synthesis processes. For example, Adamczyk and Reddy (2001) demonstrated the synthesis of non-proteinogenic amino acids, specifically (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, indicating the compound's role in complex organic syntheses (Adamczyk & Reddy, 2001).

Chemical Reactivity Studies

- The study of rotational isomers and their reactivities in chemical processes, as researched by Tanaka et al. (1988), involves compounds related to benzenebutanoic acid. This research provides insights into the behavior of such compounds under various chemical conditions (Tanaka et al., 1988).

Solid Support in Synthesis

- Benzenebutanoic acid derivatives are used as solid-supported reagents in the synthesis of various organic compounds. Zander and Frank (2005) discussed the use of such compounds in the formation of esters, highlighting their utility in organic synthesis (Zander & Frank, 2005).

Crystallography and Structure Determination

- Compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized and studied using X-ray crystallography by Obreza and Perdih (2012). This indicates the significance of benzenebutanoic acid derivatives in structural chemistry and materials science (Obreza & Perdih, 2012).

Stereochemistry and Enantioselectivity

- The study of stereochemistry in organic synthesis, as explored by Liu et al. (2009), often involves benzenebutanoic acid derivatives. These compounds are crucial in the synthesis of stereochemically complex molecules (Liu et al., 2009).

Linkers in Solid Phase Synthesis

- Benzenebutanoic acid derivatives are used in the development of new linkers for solid-phase synthesis. Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis and applications of such linkers, underscoring their importance in modern synthetic methodologies (Bleicher, Lutz, & Wuethrich, 2000).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- involves the reaction of 4-tert-butylbenzoic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) followed by coupling with (bR)-4-amino-3-hydroxybutanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The Fmoc protecting group is then removed using piperidine to yield the final product.", "Starting Materials": [ "4-tert-butylbenzoic acid", "fluorenylmethoxycarbonyl chloride (Fmoc-Cl)", "(bR)-4-amino-3-hydroxybutanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "piperidine" ], "Reaction": [ "4-tert-butylbenzoic acid is reacted with Fmoc-Cl in the presence of a base such as triethylamine to yield the Fmoc-protected acid.", "The Fmoc-protected acid is then coupled with (bR)-4-amino-3-hydroxybutanoic acid using DCC and DMAP as catalysts to form the Fmoc-protected amide.", "The Fmoc protecting group is removed using piperidine to yield the final product, Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-." ] } | |

Número CAS |

401916-49-2 |

Fórmula molecular |

C29H31NO4 |

Peso molecular |

457.57 |

Nombre IUPAC |

(2R)-3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |

InChI |

InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32)/t25?,26-/m1/s1 |

Clave InChI |

YVMKUNOJJNRDQX-FXDYGKIASA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2481317.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B2481328.png)

![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2481329.png)

![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)

![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)